[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid
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Description
The compound appears to belong to a class of phosphinic acids, which are known for their unique chemical and physical properties. These substances are of interest in the synthesis and study of organic molecules, offering diverse applications due to their structural characteristics.
Synthesis Analysis
The synthesis of related phosphinic acids often involves the reaction of corresponding aldehydes with primary amines and ethyl phenylphosphinate or methylphosphinate, in the presence of bromotrimethylsilane. Such methods lead to the formation of a series of new pyridine aminomethylphosphinic acids, showcasing the versatility and reactivity of these compounds under various conditions (Boduszek et al., 2006).
Molecular Structure Analysis
The molecular structure of phosphinic acids and their derivatives, including pyridine aminophosphinic acids, is characterized by the presence of the phosphinic acid group attached to nitrogen-containing rings. This configuration is essential for their chemical reactivity and the ability to form complexes with metals, which can be crucial for various catalytic and synthetic applications (Speiser et al., 2004).
Chemical Reactions and Properties
These compounds exhibit interesting chemical behavior, such as cleavage in acidic solutions, forming phosphonic or methylphosphonic acid and secondary pyridyl-alkylamines. The kinetics of these reactions suggest a complex mechanism, hinting at the intricate interactions between the phosphinic acid moiety and the surrounding chemical environment (Boduszek et al., 2006).
Scientific Research Applications
Catalytic Applications
Phosphinic acid derivatives, including [2−(2−oxo−1−pyrrolidinyl)ethyl][(2−oxo−1−pyrrolidinyl)methyl]phosphinicacid, have been explored for their roles in catalytic processes. One such application involves the phosphine-catalyzed [4+2] annulation processes for synthesizing tetrahydropyridines, which are crucial for the development of various pharmaceuticals and organic materials (Zhu et al., 2003). These catalytic methods offer a pathway to generate highly functionalized compounds with complete regioselectivity and excellent yields, demonstrating the versatility and efficiency of phosphinic acid derivatives in synthetic organic chemistry.
Synthesis of Complex Molecules
Research has also focused on the synthesis of complex molecules utilizing [2−(2−oxo−1−pyrrolidinyl)ethyl][(2−oxo−1−pyrrolidinyl)methyl]phosphinicacid derivatives. For instance, nickel and palladium complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have been developed for the oligomerization of ethylene (Kermagoret & Braunstein, 2008). These complexes exhibit significant catalytic activities, underscoring the potential of phosphinic acid derivatives in facilitating reactions that are fundamental to industrial chemistry and material science.
Quantum Chemical Investigations
Quantum chemical studies have been conducted to understand the molecular properties of substituted pyrrolidinones, including derivatives of phosphinic acid (Bouklah et al., 2012). These studies aim to elucidate the electronic structures, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), of phosphinic acid derivatives. Insights from these investigations are crucial for designing molecules with desired properties for applications in electronics, photonics, and as pharmaceutical intermediates.
Synthesis and Reactivity
The reactivity and synthesis of phosphinic acid derivatives are subjects of ongoing research, with studies exploring new methods for synthesizing these compounds and understanding their chemical behavior. For example, research on the synthesis and reactivity of pyridyl-β-ketophosphonates demonstrates the utility of phosphinic acid derivatives in generating structurally diverse compounds (Wieszczycka et al., 2017). These methodologies provide valuable tools for the development of novel materials and bioactive molecules.
properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl-[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O4P/c14-10-3-1-5-12(10)7-8-18(16,17)9-13-6-2-4-11(13)15/h1-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOALDAFNAGBEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCP(=O)(CN2CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Oxopyrrolidin-1-yl)ethyl][(2-oxopyrrolidin-1-yl)methyl]phosphinic acid |
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